molecular formula C12H14O5 B8358516 3-(6-Methoxymethyl-1,3-benzodioxole-5-yl)propionic acid

3-(6-Methoxymethyl-1,3-benzodioxole-5-yl)propionic acid

Cat. No. B8358516
M. Wt: 238.24 g/mol
InChI Key: SIFWENMBYQXCFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-Methoxymethyl-1,3-benzodioxole-5-yl)propionic acid is a useful research compound. Its molecular formula is C12H14O5 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(6-Methoxymethyl-1,3-benzodioxole-5-yl)propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(6-Methoxymethyl-1,3-benzodioxole-5-yl)propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(6-Methoxymethyl-1,3-benzodioxole-5-yl)propionic acid

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

IUPAC Name

3-[6-(methoxymethyl)-1,3-benzodioxol-5-yl]propanoic acid

InChI

InChI=1S/C12H14O5/c1-15-6-9-5-11-10(16-7-17-11)4-8(9)2-3-12(13)14/h4-5H,2-3,6-7H2,1H3,(H,13,14)

InChI Key

SIFWENMBYQXCFD-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC2=C(C=C1CCC(=O)O)OCO2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1.6 g of 3-(6-acetoxymethyl-1,3-benzodioxole-5-yl)propionic acid was dissolved in 100 ml of methanol. A catalytic amount of p-toluenesulfonic acid was added to the solution and the mixture was heated under reflux for 4 h and 15 min. The solvent was distillef off from the reaction mixture. A solution of 1 g of sodium hydroxide in a mixture of 5 ml of water and 45 ml of ethanol was added to the residue and the mixture was heated under reflux for 20 min. The reaction mixture was concentrated. 200 ml of ethyl acetate and 200 ml of water were added to the concentrate. The mixture was acidified with concentrated hydrochloric acid. The layers thus formed were separated. The product was washed with water three times and then dried over anhydrous sodium sulfate. The solvent was distilled off to obtain 1.25 g of the intended compound in the form of a white powder.
Name
3-(6-acetoxymethyl-1,3-benzodioxole-5-yl)propionic acid
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
45 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

1.6 g of 3-(6-acetoxymethyl-1,3-benzodioxole-5-yl)propionic acid was dissolved in 100 ml of methanol. A catalytic amount of p-toluenesulfonic acid was added to the solution and the mixture was heated under reflux for 4 h and 15 min. The solvent was distilled off from the reaction mixture. A solution of 1 g of sodium hydroxide in a mixture of 5 ml of water and 45 ml of ethanol was added to the residue and the mixture was heated under reflux for 20 min. The reaction mixture was concentrated. 200 ml of ethyl acetate and 200 ml of water were added to the concentrate. The mixture was acidified with concentrated hydrochloric acid. The layers thus formed were separated. The product was washed with water three times and then dried over anhydrous sodium sulfate. The solvent was distilled off to obtain 1.25 g of the intended compound in the form of a white powder.
Name
3-(6-acetoxymethyl-1,3-benzodioxole-5-yl)propionic acid
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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